Cas no 76028-89-2 (O-(3-aminopropyl)hydroxylamine dihydrochloride)

O-(3-aminopropyl)hydroxylamine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-Propanamine, 3-(aminooxy)-, dihydrochloride
- 3-(aminooxy)-1-propanamine dihydrochloride
- O-(3-aminopropyl)hydroxylamine dihydrochloride
- MFCD20924065
- EN300-19003408
- SY273643
- 3-(Aminooxy)propan-1-amine dihydrochloride
- 3-(Aminooxy)-1-propanamine dihydrochloride
- SCHEMBL2728929
- 1-aminooxy-3-aminopropane dihydrochloride
- F88917
- 76028-89-2
-
- MDL: MFCD20924065
- インチ: 1S/C3H10N2O.ClH/c4-2-1-3-6-5;/h1-5H2;1H
- InChIKey: KJXCRFUWQRHVMV-UHFFFAOYSA-N
- ほほえんだ: C(CN)CON.Cl
計算された属性
- せいみつぶんしりょう: 162.0326684g/mol
- どういたいしつりょう: 162.0326684g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 24.8
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.3Ų
O-(3-aminopropyl)hydroxylamine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1052523-1g |
3-(Aminooxy)-1-propanamine Dihydrochloride |
76028-89-2 | 95% | 1g |
$980 | 2024-07-19 | |
Enamine | EN300-19003408-0.1g |
O-(3-aminopropyl)hydroxylamine dihydrochloride |
76028-89-2 | 95% | 0.1g |
$416.0 | 2023-09-18 | |
Enamine | EN300-19003408-5.0g |
O-(3-aminopropyl)hydroxylamine dihydrochloride |
76028-89-2 | 95% | 5g |
$3479.0 | 2023-06-02 | |
Aaron | AR0203IR-100mg |
3-(Aminooxy)-1-propanamine dihydrochloride |
76028-89-2 | 95% | 100mg |
$597.00 | 2025-02-12 | |
Enamine | EN300-19003408-5g |
O-(3-aminopropyl)hydroxylamine dihydrochloride |
76028-89-2 | 95% | 5g |
$3479.0 | 2023-09-18 | |
Enamine | EN300-19003408-10g |
O-(3-aminopropyl)hydroxylamine dihydrochloride |
76028-89-2 | 95% | 10g |
$5159.0 | 2023-09-18 | |
1PlusChem | 1P0203AF-100mg |
3-(Aminooxy)-1-propanamine dihydrochloride |
76028-89-2 | 95%+ | 100mg |
$998.00 | 2024-04-21 | |
Aaron | AR0203IR-50mg |
3-(Aminooxy)-1-propanamine dihydrochloride |
76028-89-2 | 95% | 50mg |
$408.00 | 2025-02-12 | |
Aaron | AR0203IR-250mg |
3-(Aminooxy)-1-propanamine dihydrochloride |
76028-89-2 | 95% | 250mg |
$842.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1052523-1g |
3-(Aminooxy)-1-propanamine Dihydrochloride |
76028-89-2 | 95% | 1g |
$980 | 2025-02-25 |
O-(3-aminopropyl)hydroxylamine dihydrochloride 関連文献
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
O-(3-aminopropyl)hydroxylamine dihydrochlorideに関する追加情報
Professional Introduction to O-(3-aminopropyl)hydroxylamine dihydrochloride (CAS No. 76028-89-2)
O-(3-aminopropyl)hydroxylamine dihydrochloride, identified by the CAS number 76028-89-2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its versatile applications in synthetic chemistry and its potential role in the development of novel therapeutic agents.
The molecular structure of O-(3-aminopropyl)hydroxylamine dihydrochloride consists of a hydroxylamine moiety linked to a propylamine group, with the addition of two hydrochloride ions to stabilize the molecule. This unique configuration imparts distinct chemical properties that make it a valuable intermediate in organic synthesis and a candidate for further biochemical exploration.
In recent years, there has been growing interest in the applications of hydroxylamine derivatives in medicinal chemistry. Specifically, O-(3-aminopropyl)hydroxylamine dihydrochloride has been investigated for its potential role in the synthesis of antioxidants and radical scavengers. These compounds are crucial in combating oxidative stress, a key factor in various pathological conditions such as aging, neurodegenerative diseases, and inflammation.
Recent studies have highlighted the compound's efficacy in protecting cells against oxidative damage by neutralizing reactive oxygen species (ROS). The 3-aminopropyl side chain enhances the solubility and bioavailability of the compound, making it an attractive candidate for pharmaceutical formulations. Furthermore, its ability to cross cell membranes suggests potential applications in treating conditions that involve intracellular oxidative stress.
The pharmaceutical industry has been exploring O-(3-aminopropyl)hydroxylamine dihydrochloride as a precursor for more complex drug molecules. Its reactivity allows for further functionalization, enabling the creation of novel compounds with enhanced therapeutic profiles. For instance, researchers have been investigating its use in developing targeted therapies for cancer, where it can act as a chelating agent or a prodrug that releases active species at disease sites.
Biochemical research has also demonstrated the compound's role in modulating enzymatic activities. Certain enzymes involved in metabolic pathways are sensitive to oxidative modifications, and O-(3-aminopropyl)hydroxylamine dihydrochloride can serve as an inhibitor or activator depending on the cellular context. This property makes it a promising candidate for drugs targeting metabolic disorders and enzyme-mediated diseases.
The synthesis of O-(3-aminopropyl)hydroxylamine dihydrochloride involves multi-step organic reactions, often requiring precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making it more accessible for industrial applications. Techniques such as catalytic hydrogenation and asymmetric synthesis have been particularly useful in optimizing the synthesis of this compound.
In conclusion, O-(3-aminopropyl)hydroxylaminedihydrochloride(CAS No.76028-89-2) represents a significant advancement in pharmaceutical chemistry with broad applications in drug development and biochemical research. Its unique molecular structure and versatile reactivity make it a valuable tool for addressing various therapeutic challenges. As research continues to uncover new applications, this compound is poised to play an increasingly important role in modern medicine.
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